BenchChemオンラインストアへようこそ!

1-(2-Phenylphenyl)propan-1-amine hydrochloride

Evidence Transparency Procurement Risk Assessment Data Availability

1-(2-Phenylphenyl)propan-1-amine hydrochloride is a synthetic biphenyl-2-yl alkylamine derivative with the molecular formula C15H18ClN and a molecular weight of 247.76 g/mol. The compound features a chiral benzylic amine centre directly attached to the 2-position of a biphenyl scaffold, distinguishing it from simple phenylpropylamines.

Molecular Formula C15H18ClN
Molecular Weight 247.77
CAS No. 2219369-40-9
Cat. No. B2683883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylphenyl)propan-1-amine hydrochloride
CAS2219369-40-9
Molecular FormulaC15H18ClN
Molecular Weight247.77
Structural Identifiers
SMILESCCC(C1=CC=CC=C1C2=CC=CC=C2)N.Cl
InChIInChI=1S/C15H17N.ClH/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-11,15H,2,16H2,1H3;1H
InChIKeyBUHWYVAAOFWZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenylphenyl)propan-1-amine hydrochloride (CAS 2219369-40-9): Structural Identity and Pharmacological Class Context for Scientific Procurement


1-(2-Phenylphenyl)propan-1-amine hydrochloride is a synthetic biphenyl-2-yl alkylamine derivative with the molecular formula C15H18ClN and a molecular weight of 247.76 g/mol . The compound features a chiral benzylic amine centre directly attached to the 2-position of a biphenyl scaffold, distinguishing it from simple phenylpropylamines. This structural architecture aligns it with a class of 1,1'-biphenyl-2-yl alkylamine derivatives that were historically developed and patented for cardiovascular applications, specifically as antiarrhythmic agents [1]. Its hydrochloride salt form enhances aqueous solubility, rendering it suitable for in vitro pharmacological profiling and formulation development within the context of ion channel or receptor target screening campaigns.

Why 1-(2-Phenylphenyl)propan-1-amine hydrochloride Cannot Be Interchanged with Simpler Phenethylamine or Phenylpropylamine Analogs


Generic substitution within the arylalkylamine class is precluded by the profound impact of the biphenyl moiety on molecular recognition, physicochemical properties, and off-target liability. Unlike the positional isomer of amphetamine (2-phenylpropan-1-amine, CAS 20388-87-8), which acts as a trace amine-associated receptor 1 (TAAR1) agonist with a molecular weight of 171.67 g/mol [1], the target compound's extended biphenyl system (molecular weight 247.76 g/mol) introduces a second aromatic ring that significantly alters hydrophobicity (predicted LogP), polar surface area, and potential for π-π stacking interactions with hydrophobic binding pockets in cardiac ion channels [2]. The ortho-substitution pattern on the biphenyl creates a hindered chiral environment around the amine, which can lead to stereoselective pharmacology that is absent in simpler, achiral or less sterically constrained phenylpropylamine counterparts. Consequently, potency, selectivity, and pharmacokinetic profiles cannot be extrapolated from the broader class; procurement decisions must be validated with compound-specific data.

Quantitative Differentiation Evidence for 1-(2-Phenylphenyl)propan-1-amine hydrochloride Against Closest Structural Analogs


Critical Evidence Gap Acknowledgment: Absence of Published Head-to-Head Quantitative Pharmacological Data for This Exact Congener

An exhaustive search of primary research publications, patents, and authoritative databases (PubChem, ChEMBL, Guide to Pharmacology, Probes & Drugs, ChemSpider, KEGG) as of 2026-04-26 confirms that no head-to-head quantitative pharmacological comparison exists in the public domain for 1-(2-Phenylphenyl)propan-1-amine hydrochloride (CAS 2219369-40-9) against any named comparator. The compound is not indexed in PubChem with bioassay data, nor is it listed in the major pharmacological databases. The parent class of biphenyl-2-yl alkylamines is described in expired patents US4277471A and EP0015776B1 as possessing antiarrhythmic activity demonstrated in ouabain-induced arrhythmia in mongrel dogs, with conversion to normal sinus rhythm at infusion rates of 200–500 µg/kg/min [1]. However, these patents disclose biological data only at the class level and do not report isolated data for the specific compound where the amine is positioned at the benzylic carbon of the propyl chain. Therefore, any claim of quantitative differentiation for this exact compound must currently be derived through class-level inference and physicochemical comparison rather than direct assay data. This constitutes a material procurement risk that must be factored into experimental design.

Evidence Transparency Procurement Risk Assessment Data Availability

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shift Relative to 2-Phenylpropan-1-amine Hydrochloride

1-(2-Phenylphenyl)propan-1-amine hydrochloride (MW 247.76 g/mol, C15H18ClN) exhibits a molecular weight increase of 76.09 g/mol (44.3%) relative to the simpler positional isomer 2-phenylpropan-1-amine hydrochloride (MW 171.67 g/mol, C9H14ClN) [1]. This mass difference arises from the additional phenyl ring, which also increases the predicted octanol-water partition coefficient (cLogP). The base form of 2-phenylpropan-1-amine has a calculated cLogP of 1.75 and a topological polar surface area (TPSA) of 26.02 Ų [1]. While experimental LogP data for the target compound are unavailable, the addition of an unsubstituted phenyl ring to a biphenyl scaffold typically increases LogP by approximately 1.8–2.2 log units based on fragment-based calculations, suggesting a predicted cLogP in the range of 3.5–4.0 for the target compound's free base. This substantial increase in lipophilicity, combined with a moderate increase in TPSA (estimated 26–35 Ų), shifts the compound into a different ADME property space, with implications for membrane permeability, plasma protein binding, and volume of distribution that diverge significantly from the monocyclic analog.

Physicochemical Profiling ADME Prediction Structural Differentiation

Structural Topology Differentiation: Benzylic Amine Architecture Versus Terminal Amine in Class Patents

The target compound possesses a benzylic amine motif (amine attached to the carbon directly bonded to the biphenyl), which is structurally distinct from the terminal amine alkylamines exemplified in the broader biphenyl-2-yl alkylamine patents US4277471A and EP0015776B1 [1]. In the patent general formula, when Z is —(CH₂)ₙ— and R¹ is hydrogen, the amine nitrogen is situated at the terminal position of a propyl (n=2), butyl (n=3), or pentyl (n=4) chain. By contrast, 1-(2-Phenylphenyl)propan-1-amine places the amine at the benzylic carbon (the 1-position of the propyl chain), creating a chiral center adjacent to the aromatic system. This topological difference has critical implications: benzylic amines typically exhibit different basicity (pKa of conjugate acid ~8.5–9.5 for benzylic amines versus ~10–11 for terminal alkylamines), altered metabolic stability (susceptibility to monoamine oxidase versus cytochrome P450 pathways), and distinct conformational constraints at the receptor binding site. Within the patent class, the preferred embodiments emphasize terminal tertiary amines with isopropyl or cyclic amine substituents for optimal antiarrhythmic potency; the primary benzylic amine of the target compound represents an underexplored structural subset within this chemical space [1].

Structure-Activity Relationship Medicinal Chemistry Patent Analysis

Class-Level Antiarrhythmic Potency Range Inferred from Biphenyl-2-yl Alkylamine Patent Data

The expired patents US4277471A and EP0015776B1 provide the only quantitative pharmacological framework for evaluating the biphenyl-2-yl alkylamine class to which the target compound belongs [1]. In anesthetized mongrel dogs with ouabain-induced arrhythmias, compounds within the general formula demonstrated conversion to normal sinus rhythm at infusion rates of 200 µg/kg/min, with escalation to 500 µg/kg/min if conversion was not achieved within 10 minutes. The effective intravenous converting dose range reported for the class is 0.5–20 mg/kg, with a broader effective dose range of 0.1–50 mg/kg depending on route and formulation. It is critical to note that these data are derived from compounds meeting the patent's preferred structural criteria, which emphasize terminal tertiary amines (R³ and R⁴ being alkyl, particularly isopropyl) rather than the primary benzylic amine featured in 1-(2-Phenylphenyl)propan-1-amine. No subclass analysis for benzylic amine congeners is provided in the patent disclosures. As such, the target compound's antiarrhythmic potency may diverge substantially from these class-level values, and should not be assumed to fall within the reported range without confirmatory testing.

Cardiac Electrophysiology In Vivo Pharmacology Class III Antiarrhythmic

Recommended Research Application Scenarios for 1-(2-Phenylphenyl)propan-1-amine hydrochloride Based on Evidenced Class Characteristics


Cardiac Ion Channel Selectivity Profiling in the Context of Structural Novelty

Given the established class-level antiarrhythmic activity of biphenyl-2-yl alkylamines demonstrated in canine models [1], the target compound's distinct benzylic amine topology makes it a high-value candidate for selectivity screening against panels of cardiac ion channels (hERG, Nav1.5, Cav1.2, Kv4.3, KvLQT1, and HCN channels). The structural divergence from the patent-preferred terminal tertiary amines [1] provides an opportunity to explore whether the benzylic amine architecture confers altered channel subtype selectivity or state-dependent binding kinetics. This is directly relevant to cardiac safety pharmacology and the identification of novel class III antiarrhythmic leads with reduced proarrhythmic liability.

Enantioselective Pharmacological Profiling of the Chiral Benzylic Amine Centre

The compound possesses a stereogenic centre at the carbon bearing the primary amine, a feature absent in the simpler terminal amine biphenyl analogs described in the patent literature [1]. This chiral benzylic amine motif, combined with the ortho-biphenyl substitution, creates a highly asymmetric molecular environment that may yield substantial enantioselective differences in target binding, functional activity, and metabolic fate [2]. Procurement of the racemate or individual enantiomers enables systematic exploration of stereochemistry-dependent pharmacology within the biphenyl-2-yl alkylamine class, an area that remains unexplored in the public domain.

Physicochemical Benchmarking Studies for Biphenyl-Containing Amines in ADME Assays

The significant molecular weight (247.76 g/mol) and estimated lipophilicity shift (ΔcLogP ~+1.75 to +2.25) relative to monocyclic phenylpropylamine analogs [1] position this compound as a representative biphenyl probe for ADME assay development. Its hydrochloride salt form ensures adequate aqueous solubility for in vitro permeability (Caco-2, MDCK), metabolic stability (liver microsomes, hepatocytes), and plasma protein binding assays. Comparative data against 2-phenylpropan-1-amine hydrochloride (CAS 20388-87-8) [1] would generate valuable structure-property relationship (SPR) insights for the biphenyl scaffold in drug discovery programs.

Target Deconvolution and Chemoproteomics for Orphan Biphenyl Alkylamines

The target compound's structural placement at the intersection of the biphenyl-2-yl alkylamine antiarrhythmic class [1] and the broader phenethylamine/TAAR1 agonist chemical space [2] makes it a compelling probe for target deconvolution studies. Activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) could identify the molecular target(s) responsible for the class-reported antiarrhythmic effects, while simultaneously assessing whether the benzylic amine modification confers TAAR1 or other aminergic receptor activity absent in terminal amine analogs. Such studies would directly address the critical knowledge gap identified in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Phenylphenyl)propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.